1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine is a compound of significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an antifungal and antibacterial agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-4-amine include:
- 1-methyl-N-(trifluoromethylphenyl)-1H-pyrazol-4-amine
- 1-methyl-N-(difluoromethylphenyl)-1H-pyrazol-4-amine
- 1-methyl-N-(pentafluorophenyl)-1H-pyrazol-5-amine
Uniqueness
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its analogs with fewer fluorine atoms.
Properties
Molecular Formula |
C10H6F5N3 |
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Molecular Weight |
263.17 g/mol |
IUPAC Name |
1-methyl-N-(2,3,4,5,6-pentafluorophenyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H6F5N3/c1-18-3-4(2-16-18)17-10-8(14)6(12)5(11)7(13)9(10)15/h2-3,17H,1H3 |
InChI Key |
ZXIVCCOWPIJTPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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